molecular formula C10H8N2O2 B1296268 1-(4-Nitrophenyl)-1H-pyrrole CAS No. 4533-42-0

1-(4-Nitrophenyl)-1H-pyrrole

Cat. No.: B1296268
CAS No.: 4533-42-0
M. Wt: 188.18 g/mol
InChI Key: PWCFKNYSCGRNRW-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(4-Aminophenyl)-1H-pyrrole.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrrole derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

  • **1-(4-Nit

Properties

IUPAC Name

1-(4-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCFKNYSCGRNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196482
Record name 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4533-42-0
Record name 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
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Record name 4533-42-0
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Record name 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
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Record name 1-(4-Nitrophenyl)-1H-pyrrole
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Q & A

Q1: What are the key structural features of 1-(4-Nitrophenyl)-1H-pyrrole and how do they influence its crystal packing?

A1: this compound is characterized by a planar pyrrole ring linked to a 4-nitrophenyl group. X-ray crystallography studies revealed that the compound crystallizes centrosymmetrically with two independent molecules in the asymmetric unit []. While both the pyrrole and phenyl rings are planar, the nitro group exhibits a slight twist out of the phenyl plane. Notably, the absence of methyl substituents in this compound compared to its 2,5-dimethyl derivative leads to greater molecular planarity []. The crystal packing is primarily governed by C—Η—π interactions, where the pyrrole ring acts as an acceptor for hydrogen atoms from neighboring molecules, forming chains.

Q2: How does the presence of a nitro group in this compound affect its properties compared to unsubstituted phenylpyrroles?

A2: The nitro group is a strong electron-withdrawing group, significantly impacting the electronic properties of the molecule. While not directly explored in the provided research, this electron-withdrawing nature can influence the reactivity of the pyrrole ring, affecting its ability to undergo polymerization reactions []. Furthermore, the nitro group can alter the acid/base characteristics of the molecule, potentially influencing its interactions with other molecules and its performance in various applications [].

Q3: Can this compound be used as a building block for conducting polymers?

A3: While the provided research doesn't directly investigate the polymerization of this compound, a related study [] explores the optoelectrochemical properties of a copolymer incorporating a derivative of this compound, 2,5-di(4-methylthiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole. The successful copolymerization and the observed optoelectrochemical behavior suggest that this compound derivatives hold potential as building blocks for conducting polymers.

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